molecular formula C18H29NO6 B4936636 N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid

N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid

Cat. No.: B4936636
M. Wt: 355.4 g/mol
InChI Key: JGYDJQJFIBYPGQ-UHFFFAOYSA-N
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Description

N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid is a complex organic compound that combines an amine group with an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,5-dimethylphenol with an appropriate ethylene oxide derivative under basic conditions to form 2-(2,5-dimethylphenoxy)ethanol.

    Etherification: The 2-(2,5-dimethylphenoxy)ethanol is then reacted with another ethylene oxide derivative to form 2-[2-(2,5-dimethylphenoxy)ethoxy]ethanol.

    Amine Introduction: The resulting compound is then reacted with 2-methylpropan-2-amine under controlled conditions to introduce the amine group.

    Formation of the Oxalate Salt: Finally, the amine compound is reacted with oxalic acid to form the oxalate salt of N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized phenoxy derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted ethoxy derivatives.

Scientific Research Applications

N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Used in the production of specialized materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2,5-dimethylphenoxy)ethyl]-2-methylpropan-2-amine
  • N-[2-(2,5-dimethylphenoxy)ethoxy]ethylamine
  • 2-(2,5-dimethylphenoxy)ethanol

Uniqueness

N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid is unique due to its combination of a phenoxy group, an ethoxy chain, and an amine group, which allows for versatile interactions in chemical and biological systems. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2.C2H2O4/c1-13-6-7-14(2)15(12-13)19-11-10-18-9-8-17-16(3,4)5;3-1(4)2(5)6/h6-7,12,17H,8-11H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYDJQJFIBYPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCOCCNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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